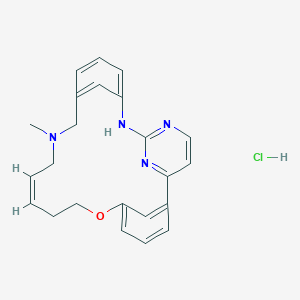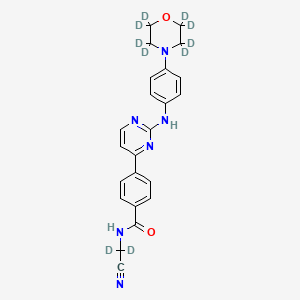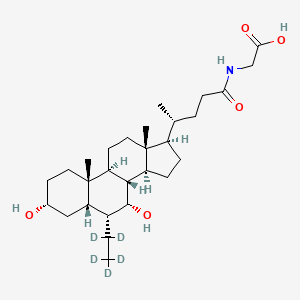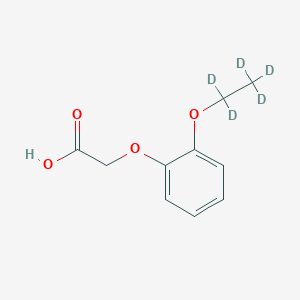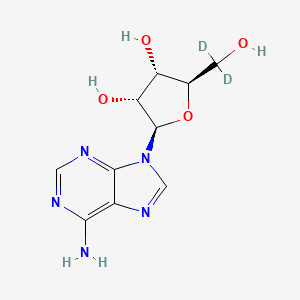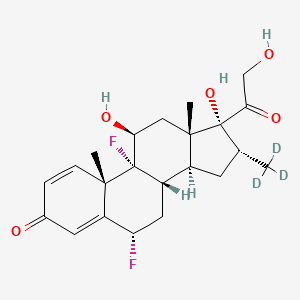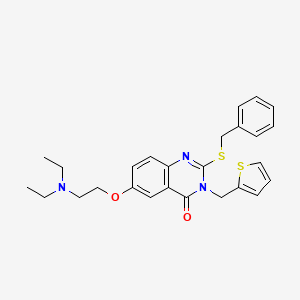
Hbv-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-22 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-22 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the biological activity and pharmacokinetic properties of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure and purity of the compound are confirmed using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to consistent product quality.
Automated Purification Systems: These systems streamline the purification process, reducing the time and labor required.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-22 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Hbv-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against hepatitis B virus, and its potential to reduce viral load and improve liver function.
Mechanism of Action
Hbv-IN-22 exerts its effects by inhibiting the replication of the hepatitis B virus. The compound targets specific viral proteins and enzymes involved in the replication process, thereby preventing the virus from multiplying. The molecular targets include the viral polymerase and other proteins essential for viral DNA synthesis. By blocking these targets, this compound disrupts the viral life cycle and reduces the viral load in infected cells.
Comparison with Similar Compounds
Hbv-IN-22 is unique compared to other similar compounds due to its specific mechanism of action and its high potency against the hepatitis B virus. Similar compounds include:
Entecavir: A nucleoside analog that inhibits the viral polymerase but has a different chemical structure.
Tenofovir: Another nucleoside analog with a distinct mechanism of action and pharmacokinetic profile.
Lamivudine: A nucleoside analog that also targets the viral polymerase but is less potent and has a higher risk of resistance development.
This compound stands out due to its unique structure, high potency, and lower risk of resistance, making it a promising candidate for further development as an antiviral agent.
Properties
Molecular Formula |
C26H29N3O2S2 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
2-benzylsulfanyl-6-[2-(diethylamino)ethoxy]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C26H29N3O2S2/c1-3-28(4-2)14-15-31-21-12-13-24-23(17-21)25(30)29(18-22-11-8-16-32-22)26(27-24)33-19-20-9-6-5-7-10-20/h5-13,16-17H,3-4,14-15,18-19H2,1-2H3 |
InChI Key |
NHOYLZLUASCDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


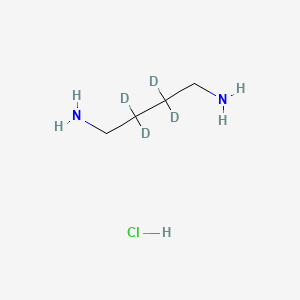



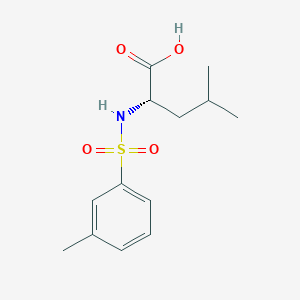
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
